molecular formula C21H16N2O3 B13967774 3-(4-Acetyl-phenyl)-4-(2-methyl-1H-indol-3-yl)-pyrrole-2,5-dione

3-(4-Acetyl-phenyl)-4-(2-methyl-1H-indol-3-yl)-pyrrole-2,5-dione

Cat. No.: B13967774
M. Wt: 344.4 g/mol
InChI Key: LGHDIBIVUUDHOD-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-4-(2-methyl-1h-indol-3-yl)-1h-pyrrole-2,5-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-4-(2-methyl-1h-indol-3-yl)-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indole ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Pyrrole formation: The pyrrole ring can be constructed through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrrole rings.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Acetylphenyl)-1H-indole-2,5-dione
  • 4-(2-Methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Uniqueness

The uniqueness of 3-(4-Acetylphenyl)-4-(2-methyl-1h-indol-3-yl)-1h-pyrrole-2,5-dione lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

3-(4-acetylphenyl)-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C21H16N2O3/c1-11-17(15-5-3-4-6-16(15)22-11)19-18(20(25)23-21(19)26)14-9-7-13(8-10-14)12(2)24/h3-10,22H,1-2H3,(H,23,25,26)

InChI Key

LGHDIBIVUUDHOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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